

# Troubleshooting inconsistent clinical scores in MOG (35-55) EAE models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

Get Quote

# Technical Support Center: MOG (35-55) EAE Models

Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent clinical scores and other common issues encountered during their experiments.

## **Troubleshooting Guide**

This guide addresses specific issues that can lead to variability in EAE clinical scores.

Question: Why am I observing high variability in clinical scores between animals in the same experimental group?

Answer: High inter-animal variability is a known challenge in the MOG (35-55) EAE model and can stem from several factors:

- Reagent Quality and Preparation:
  - MOG (35-55) Peptide: The purity and source of the peptide can significantly impact disease induction. Different salt forms (e.g., TFA vs. acetate) may also influence the immune response.[1]

## Troubleshooting & Optimization





- Complete Freund's Adjuvant (CFA): The concentration and batch of Mycobacterium tuberculosis within the CFA are critical for a robust immune response.
- Pertussis Toxin (PTx): PTx batches can vary in potency, which directly affects the severity and incidence of EAE.[1][3] It is crucial to titrate each new lot of PTx or obtain potency information from the supplier.
- Emulsion Quality: An improper or unstable emulsion of MOG/CFA will lead to inconsistent antigen delivery and a variable immune response. The emulsion should be thick and stable, not separating upon standing.

#### Animal-Related Factors:

- Genetics: Although inbred mouse strains like C57BL/6 are used, minor genetic drift between substrains or suppliers can contribute to variability.
- Microbiome: The gut microbiome composition can influence the immune system and EAE susceptibility.[4] Diet and housing conditions can alter the microbiome.[4]
- Age and Sex: While some studies report no sex differences in disease severity, others may observe variations.[2] Age is also a critical factor, with mice between 9 to 13 weeks old often recommended.[5]
- Stress: Stressed animals may have an altered immune response, potentially reducing EAE severity.[5]

#### Procedural Inconsistencies:

- Immunization Technique: The injection volume, location (subcutaneous injections near lymph nodes are common), and technique must be consistent across all animals.[2]
- Clinical Scoring: Subjectivity in clinical scoring is a major source of variability. It is essential
  to have well-defined scoring criteria and for scorers to be blinded to the experimental
  groups.[6] Consistent handling and observation times are also important.

Question: What could be the reason for a lower-than-expected disease incidence or severity?

## Troubleshooting & Optimization





Answer: Low disease incidence or mild clinical scores can be disappointing and are often traced back to issues with the induction protocol.

- Suboptimal Reagent Dosages:
  - MOG (35-55) Peptide: Insufficient peptide dosage can lead to a weaker immune response.
     Doses typically range from 100 μg to 300 μg per mouse.[2]
  - Pertussis Toxin (PTx): As mentioned, PTx potency is critical. A lower-than-required dose
     will result in delayed onset and reduced severity.[2][3]
- Immunization Strategy:
  - Number of Immunizations: Some protocols utilize a single MOG/CFA injection, while others employ a second injection around day 7. A single injection may lead to reduced disease severity and a higher chance of spontaneous recovery.[2]
- Animal Health Status:
  - Underlying health issues or infections can compromise the immune response to the EAE induction. Ensure animals are healthy and properly acclimated before the experiment.

Question: My EAE model is showing a different disease course than expected (e.g., acute monophasic instead of chronic). Why?

Answer: The disease course in the MOG (35-55) EAE model in C57BL/6 mice is typically chronic-progressive, but variations can occur.

- Antigen Choice: While you are using MOG (35-55), it's important to confirm this is the case.
   Other antigens, like PLP 139-151 in SJL mice, produce a relapsing-remitting course.
- Mouse Strain: The genetic background of the mouse is a primary determinant of the disease course. C57BL/6 mice immunized with MOG (35-55) typically exhibit a chronic, nonrelapsing paralysis.[7][8]
- Reagent Dosages: Variations in MOG (35-55) and PTx dosages have been reported to modify the disease course.[2]



# **Frequently Asked Questions (FAQs)**

Q1: What is a standard clinical scoring system for MOG (35-55) EAE in mice?

A1: A widely used 5-point scoring system is as follows. Intermediate scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to provide more granular data.[6]

| Score | Clinical Signs                                                             |  |
|-------|----------------------------------------------------------------------------|--|
| 0     | No clinical signs.[9][10]                                                  |  |
| 0.5   | Partial loss of tail tone.[9]                                              |  |
| 1     | Complete tail limpness/paralysis.[9][10]                                   |  |
| 2     | Limp tail and waddling gait (ataxia).[10]                                  |  |
| 2.5   | Ataxia with partial limb paralysis.[10]                                    |  |
| 3     | Partial hindlimb paralysis.[9]                                             |  |
| 3.5   | Total paralysis of one limb with partial paralysis of the second limb.[10] |  |
| 4     | Complete paralysis of both hind limbs.[9][10]                              |  |
| 5     | Moribund state or death.[9][10]                                            |  |

Q2: How can I minimize subjectivity in clinical scoring?

A2: To enhance the reliability of clinical scoring:

- Blinding: The person scoring the animals should be unaware of the treatment groups.[6]
- Standardized Protocol: Use a clear, defined scoring rubric. Have multiple trained individuals score the animals independently and compare results for consistency.
- Consistent Observation: Score the animals at the same time each day.
- Record Keeping: Take detailed notes and, if possible, video recordings to review ambiguous scores.



Q3: What are the key parameters to consider when optimizing the MOG (35-55) EAE protocol?

A3: The following table summarizes key parameters and their typical ranges or considerations.

| Parameter                  | Typical<br>Range/Consideration | Impact on EAE                                                                                                 |
|----------------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------|
| Mouse Strain               | C57BL/6J                       | Susceptible to chronic EAE with MOG (35-55).[7]                                                               |
| Age                        | 9-13 weeks                     | Age can influence immune response and disease susceptibility.[5]                                              |
| MOG (35-55) Dose           | 100-300 μ g/mouse              | Higher doses do not always<br>correlate with more severe<br>disease and can sometimes<br>induce tolerance.[1] |
| CFA (M. tuberculosis)      | 1-5 mg/mL                      | Essential adjuvant for T-cell activation.                                                                     |
| Pertussis Toxin (PTx) Dose | 100-500 ng/mouse               | Dose-dependent effect on disease severity and incidence; batch potency varies.[2][3]                          |
| Number of Immunizations    | 1 or 2                         | A second MOG/CFA injection<br>on day 7 can lead to a more<br>robust and sustained disease<br>course.[2]       |

# **Experimental Protocols**

Detailed Methodology for EAE Induction in C57BL/6 Mice

This protocol is a synthesis of commonly used methods.[2][5][7]

• Animal Preparation:



- Use female C57BL/6 mice, 9-13 weeks of age.
- Allow mice to acclimate for at least one week before the experiment.
- Reagent Preparation:
  - MOG (35-55)/CFA Emulsion:
    - Dissolve MOG (35-55) peptide in sterile PBS or saline to a final concentration of 1-3 mg/mL.
    - Prepare an equal volume of CFA containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
    - Create a stable water-in-oil emulsion by mixing the MOG solution and CFA. This can be done by using two Luer-lock syringes connected by a stopcock or an emulsifying needle, and passing the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
  - Pertussis Toxin (PTx):
    - Reconstitute lyophilized PTx in sterile, pyrogen-free water or PBS to the desired stock concentration.
    - Dilute the stock solution in sterile PBS to the final injection concentration (e.g., 200 ng in 100 μL).
- Immunization Procedure:
  - Day 0:
    - Anesthetize the mice.
    - Administer a total of 200 μL of the MOG/CFA emulsion subcutaneously, divided into two 100 μL injections on the flanks.
    - Administer the first dose of PTx (e.g., 200 ng) intraperitoneally (i.p.).



- o Day 2:
  - Administer the second dose of PTx (e.g., 200 ng) i.p.
- Post-Immunization Monitoring:
  - Begin daily monitoring of body weight and clinical scores around day 7 post-immunization.
  - Provide easy access to food and water for animals with motor deficits.

## **Visualizations**



### EAE Induction and Scoring Workflow



Click to download full resolution via product page

Caption: Workflow for MOG (35-55) EAE induction and monitoring.





Click to download full resolution via product page

Caption: Key areas to investigate for inconsistent EAE scores.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Hooke Contract Research Experimental autoimmune encephalomyelitis (EAE) Mouse EAE scoring [hookelabs.com]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]



- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Troubleshooting inconsistent clinical scores in MOG (35-55) EAE models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386383#troubleshooting-inconsistent-clinical-scores-in-mog-35-55-eae-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com